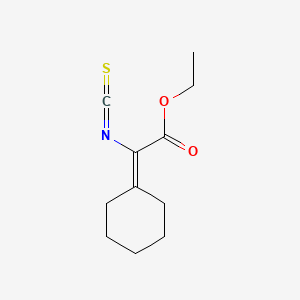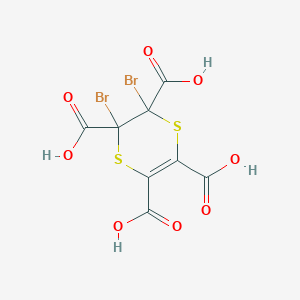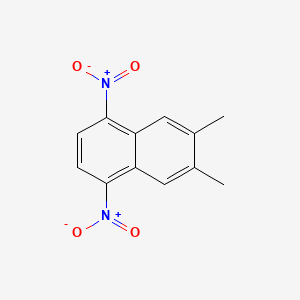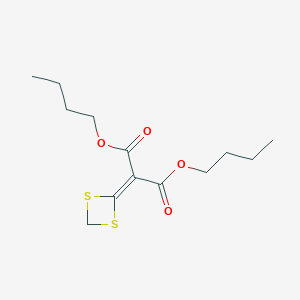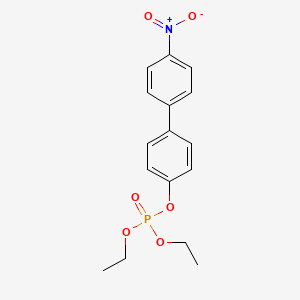
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester is an organophosphate compound with the molecular formula C10H14NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoric acid esterified with diethyl groups and a nitrophenyl group, making it a versatile chemical with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester typically involves the esterification of phosphoric acid with diethyl groups in the presence of a nitrophenyl group. One common method involves the reaction of diethyl phosphorochloridate with 4-nitrophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and the corresponding alcohol.
Oxidation: The nitrophenyl group can undergo oxidation reactions, forming nitro derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphoric acid and 4-nitrophenol.
Oxidation: Nitro derivatives of the phenyl group.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Employed in enzyme assays and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of organophosphates.
Industry: Utilized in the production of pesticides and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to various biochemical effects, depending on the enzyme targeted. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester can be compared with other similar compounds, such as:
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but with dimethyl groups instead of diethyl groups.
Diethyl p-nitrophenyl phosphate: Another organophosphate with similar applications but different structural features.
Paraoxon: A related compound used as a pesticide with a similar mechanism of action.
The uniqueness of this compound lies in its specific ester groups and the presence of the nitrophenyl moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
37782-06-2 |
|---|---|
Molecular Formula |
C16H18NO6P |
Molecular Weight |
351.29 g/mol |
IUPAC Name |
diethyl [4-(4-nitrophenyl)phenyl] phosphate |
InChI |
InChI=1S/C16H18NO6P/c1-3-21-24(20,22-4-2)23-16-11-7-14(8-12-16)13-5-9-15(10-6-13)17(18)19/h5-12H,3-4H2,1-2H3 |
InChI Key |
SNOOFCJQIAHNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




